molecular formula C12H19ClO3Si B1584940 Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy- CAS No. 68128-25-6

Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-

Cat. No. B1584940
CAS RN: 68128-25-6
M. Wt: 274.81 g/mol
InChI Key: IOLWRXMELRWXQY-UHFFFAOYSA-N
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Description

“Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-” is a chemical compound with the molecular formula C12H19ClO3Si . It is also known as silane-TEGMA. This compound is a colorless and transparent liquid that is widely used in various fields of research and industry.


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, trimethoxysilane compounds are generally synthesized through hydrolysis and copolycondensation reactions . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote these reactions .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The 3D chemical structure image of this compound can be viewed interactively .


Chemical Reactions Analysis

The hydrolysis reactions of trimethoxysilane compounds are second-order reactions . The rate constant of the PTMS was sensitive to the temperature . The phenyl was unfavorable while the vinyl was favorable to the hydrolysis reaction .


Physical And Chemical Properties Analysis

The molecular weight of “Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-” is 274.81596 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Electrolyte Solvents for Li-ion Batteries

Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve lithium salts effectively and contribute to the stability and conductivity of lithium-ion batteries, suggesting their potential use in energy storage applications (Amine et al., 2006).

Surface Modification and Polymer Adhesion

Silane compounds have been employed to modify surface properties and enhance polymer adhesion. For instance, a study demonstrated the use of trimethoxysilyl-modified polybutadiene to bond polymer and organoclay, improving the mechanical properties of nanocomposite foams (Park et al., 2008). Another research focused on improving the compression set property of ethylene vinyl acetate copolymer/ethylene-1-butene copolymer/organoclay nanocomposite foams through chemical bonding using Silane (Park et al., 2008).

High Temperature Proton Exchange Membranes

Silane compounds have been utilized in the development of high-temperature proton exchange membranes for fuel cells. Crosslinking polybenzimidazole (PBI) with silane compounds has shown to enhance the mechanical strength and conductivity of membranes, indicating their potential in fuel cell technology (Yang et al., 2017).

Synthesis and Protective Group Applications

The synthesis and application of silane compounds as protective groups in organic synthesis have been explored. For example, the 2,4,6-trimethoxyphenyl unit has been used as a unique protecting group for silicon, demonstrating its utility in synthetic chemistry (Popp et al., 2007).

Patterned Surface Modifications

Silane compounds have been synthesized for use in patterned surface modifications. A study described the synthesis of a photosensitive thiocyanate-functionalized trialkoxysilane for patterned surface modifications, highlighting its application in creating modified surfaces with specific functionalities (Lex et al., 2008).

Safety And Hazards

While specific safety and hazard information for this compound was not found in the search results, trimethoxysilane compounds are generally classified as Acute Tox. 4 Oral - Flam. Liq. 3 - STOT RE 2 Oral .

properties

IUPAC Name

2-[4-(chloromethyl)phenyl]ethyl-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLWRXMELRWXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)CCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071126
Record name (2-(3(Or4)-(chloromethyl)phenyl)ethyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0071126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-

CAS RN

68128-25-6
Record name Benzene, 1-(chloromethyl)-3(or 4)-(2-(trimethoxysilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068128256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(chloromethyl)-3(or 4)-[2-(trimethoxysilyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-(3(Or4)-(chloromethyl)phenyl)ethyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0071126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-[3(or4)-(chloromethyl)phenyl]ethyl]trimethoxysilane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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